molecular formula C13H10FNO B1392121 2-(3-Fluorobenzoyl)-4-methylpyridine CAS No. 1187166-69-3

2-(3-Fluorobenzoyl)-4-methylpyridine

Cat. No.: B1392121
CAS No.: 1187166-69-3
M. Wt: 215.22 g/mol
InChI Key: XTHZWVPINSJEBV-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 3-fluorobenzoyl moiety at the 2-position. Its synthesis involves the reaction of 5-nitroindole with 3-fluorobenzoyl chloride in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at 100°C for 24 hours, followed by purification via solvent partitioning and drying .

Properties

IUPAC Name

(3-fluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHZWVPINSJEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzoyl)-4-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or even further to a hydrocarbon.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(3-Fluorobenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Fluorobenzoyl)-4-methylpyridine exerts its effects involves interactions with specific molecular targets. The fluorobenzoyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of substituents on the pyridine ring significantly influences reactivity. For example:

  • 2- and 4-Methylpyridine derivatives react readily with trifluoroacetic anhydride (TFAA) to form trifluoroacetonylpyridines, whereas 3-methylpyridine is unreactive under identical conditions. This disparity arises from the increased acidity of α-hydrogens in 2- and 4-methylpyridines due to resonance stabilization of the conjugate base .
  • 2-(3-Fluorobenzoyl)-4-methylpyridine benefits from the electron-withdrawing fluorobenzoyl group, which enhances electrophilicity at the pyridine ring, contrasting with electron-donating groups like methoxy in 4-methoxypyridine. Such electronic differences impact catalytic activity; for instance, cobaloxime complexes with 4-methoxypyridine axial ligands exhibit higher catalytic efficiency than those with unsubstituted pyridine .

Acidity and Cross-Coupling Reactivity

The acidity of the methyl group in pyridine derivatives plays a critical role in cross-coupling reactions. The pKa of 4-methylpyridine in tetrahydrofuran (THF) ranges between 32–34, comparable to 4-pyridylmethyl ethers. This moderate acidity enables deprotonation by strong bases like LiN(SiMe3)2, facilitating palladium-catalyzed cross-coupling reactions.

Structural and Functional Comparisons

The table below summarizes key differences between this compound and analogous compounds:

Compound Substituents Molecular Weight Key Properties/Applications Reference
This compound 4-CH3, 2-(3-FC6H4CO) ~243.2 g/mol Medicinal chemistry intermediates
4-Methoxypyridine 4-OCH3 109.1 g/mol Enhances catalytic activity in cobaloximes
2-(Chloromethyl)-4-methylpyridine HCl 4-CH3, 2-CH2Cl 178.1 g/mol Precursor for cross-coupling reactions
4-Trifluoroacetonylpyridine 4-CF3COCH3 207.1 g/mol High-yield TFAA reactivity

Research Findings and Implications

  • Catalytic Applications : Cobaloxime complexes with substituted pyridines demonstrate that electron-donating groups (e.g., 4-OCH3) improve catalytic performance in hydrogen evolution reactions, whereas electron-withdrawing groups (e.g., 3-fluorobenzoyl) may stabilize intermediates in medicinal agents .
  • Synthetic Flexibility : The choice of substituent (e.g., chloro, bromo, or fluorobenzoyl) dictates synthetic pathways. For example, halogenated derivatives often serve as intermediates for further functionalization via cross-coupling .
  • Biological Relevance : Substituted pyridines are explored as nitric oxide synthase inhibitors (e.g., compound 27b in ), suggesting that this compound could be modified for similar therapeutic roles .

Biological Activity

2-(3-Fluorobenzoyl)-4-methylpyridine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a fluorobenzoyl group at the second position and a methyl group at the fourth position of the pyridine ring. The presence of the fluorine atom enhances its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the acylation of 4-methylpyridine with 3-fluorobenzoyl chloride, often utilizing triethylamine as a base to neutralize hydrochloric acid generated during the reaction. The reaction conditions usually involve refluxing in organic solvents like dichloromethane or chloroform to ensure complete conversion .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group can enhance binding affinity, modulating the activity of these targets. This interaction may lead to various physiological effects, which are currently being explored in scientific research .

Research Findings

Recent studies have focused on the compound's potential applications in pharmacology and biochemistry:

  • Enzyme Interactions : The compound has been investigated for its role as a probe in biochemical assays, particularly in studying enzyme interactions. Its structural features may influence enzyme kinetics and substrate specificity .
  • Potassium Channel Modulation : In related research, compounds structurally similar to this compound have been evaluated for their ability to modulate potassium channels, with implications for pain management and neurological disorders .
  • Toxicity Studies : As part of drug design strategies, efforts have been made to separate beneficial effects from toxicity by modifying structural elements that could lead to harmful metabolites. This approach aims to develop safer alternatives for existing medications .

Case Studies

A notable study evaluated several analogues of this compound for their biological activity using HEK293 cells overexpressing potassium channels. The results indicated varying degrees of channel opening activity, with some analogues demonstrating significant potency while others showed inactivity up to concentrations of 10 µM .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(3-Fluorobenzoyl)pyridineLacks methyl group at position 4Limited data on biological activity
4-Methyl-2-benzoylpyridineLacks fluorine atomPotentially less effective than target
2-(4-Fluorobenzoyl)-4-methylpyridineFluorine atom positioned differentlyVaries based on substitution pattern

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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